2-Benzoyl-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethylbenzoyl chloride with benzene in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Benzoyl-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The benzoyl and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Benzoyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a benzoyl group and a trifluoromethyl group, which impart distinct chemical properties. These functional groups influence its reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
64372-61-8 |
---|---|
Molecular Formula |
C15H9F3O3 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-benzoyl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)10-6-7-11(14(20)21)12(8-10)13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
HKWWTMOHEYXAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.